molecular formula C8H13ClN2O B1417373 4-Isoxazol-5-ylpiperidine hydrochloride CAS No. 2173092-95-8

4-Isoxazol-5-ylpiperidine hydrochloride

Cat. No. B1417373
CAS RN: 2173092-95-8
M. Wt: 188.65 g/mol
InChI Key: SGSHDLCOPNYFSW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom at adjacent positions . The structure of the starting ynone oxime determines the final arrangement of the substituents in the isoxazole ring .


Chemical Reactions Analysis

The variety of reactions leading to the construction of the isoxazole ring can be distinguished into two main ones: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Scientific Research Applications

Synthesis and Biological Activities

  • Anticancer and Electrochemical Properties : 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones derivatives were synthesized and showed excellent anticancer activity against lung cancer A549 cells. Additionally, these derivatives demonstrated intensive oxidation and reduction potential, indicating strong anti-oxidant agents, thus suggesting potential in novel drug-like candidate development (Badiger et al., 2022).

  • Antimicrobial Activities : 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones were synthesized and exhibited notable antibacterial and antifungal activities, particularly against Staphylococcus aureus and Candida albicans, highlighting their potential as antimicrobial agents (Banpurkar et al., 2018).

Green Chemistry and Synthesis Methods

  • Eco-Friendly Synthesis Approaches : A green and efficient synthesis method was developed for 4-arylidene-3-substituted isoxazole-5(4H)-ones using salicylic acid as a catalyst, highlighting the environmental friendliness and simplicity of the process (Mosallanezhad & Kiyani, 2019).

  • Regioselective and Eco-Friendly Synthesis : A regioselective and eco-friendly synthesis method was introduced for 3-(isoxazol-5)-yl)indoles, emphasizing advantages such as good yield, operational simplicity, and environmental benefits (Jia et al., 2021).

Drug Discovery and Development

  • GlyT1 Inhibitors for Schizophrenia : 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives were developed as GlyT1 inhibitors, showcasing potential for schizophrenia treatment. These compounds demonstrated promising selectivity and potency, making them suitable candidates for drug development (Liu et al., 2015).

Future Directions

Isoxazoles have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use . It is not surprising that a large number of publications appear annually on the synthesis of new representatives of isoxazoles . Therefore, the future directions in the field of isoxazole research could involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Isoxazol-5-ylpiperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting potential anti-inflammatory properties . The compound’s interaction with cyclooxygenase (COX) enzymes, particularly COX-2, is of particular interest. By inhibiting COX-2, this compound can reduce the production of pro-inflammatory prostaglandins .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory and immune responses . By inhibiting NF-κB activation, this compound can reduce the expression of pro-inflammatory cytokines and other mediators .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of COX-2, thereby inhibiting its enzymatic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation . Additionally, this compound can modulate gene expression by inhibiting the activation of NF-κB, leading to reduced transcription of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can maintain its inhibitory effects on COX-2 and NF-κB, resulting in sustained anti-inflammatory activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory effects without noticeable toxicity . At higher doses, some adverse effects, such as gastrointestinal irritation and hepatotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolism, primarily in the liver . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and oxidized metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be found in the cytoplasm and nucleus of cells . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For instance, phosphorylation of this compound can enhance its nuclear localization, where it can modulate gene expression by interacting with transcription factors .

properties

IUPAC Name

5-piperidin-4-yl-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-4-9-5-2-7(1)8-3-6-10-11-8;/h3,6-7,9H,1-2,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSHDLCOPNYFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=NO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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